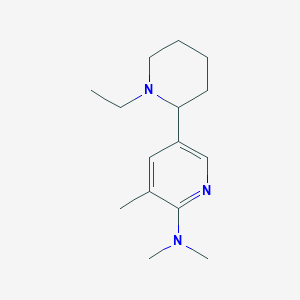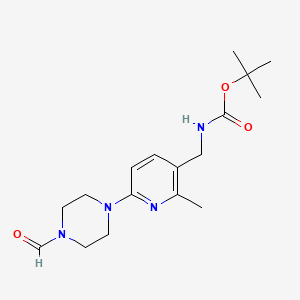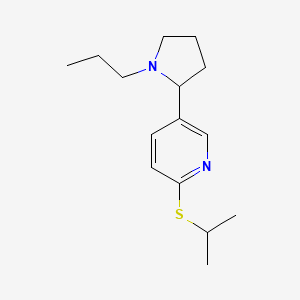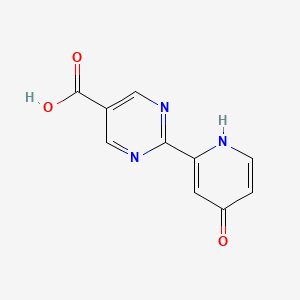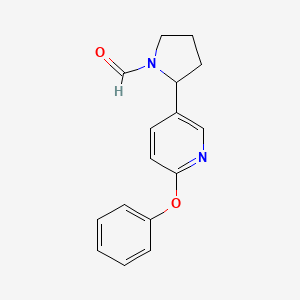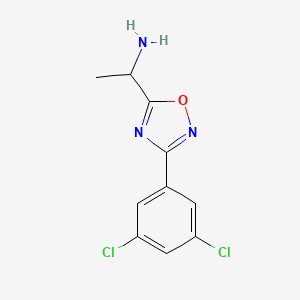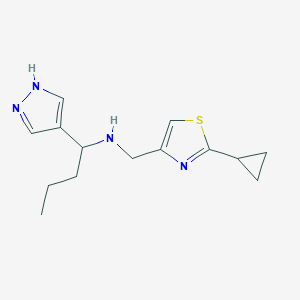
N-((2-Cyclopropylthiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-Cyclopropylthiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine is a complex organic compound that features a unique combination of a thiazole ring, a pyrazole ring, and a butan-1-amine chain. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Cyclopropylthiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a cyclopropylamine and a thioamide, the thiazole ring is formed through a cyclization reaction.
Attachment of the Pyrazole Ring: The pyrazole ring is synthesized separately, often starting from hydrazine and a diketone, followed by cyclization.
Coupling of the Rings: The thiazole and pyrazole rings are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.
Formation of the Butan-1-amine Chain: The final step involves the attachment of the butan-1-amine chain to the coupled rings through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
N-((2-Cyclopropylthiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole or pyrazole rings, leading to partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole or pyrazole derivatives.
Substitution: Various substituted amines.
科学的研究の応用
N-((2-Cyclopropylthiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-((2-Cyclopropylthiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
類似化合物との比較
Similar Compounds
N-((2-Thiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine: Lacks the cyclopropyl group, which may affect its biological activity.
N-((2-Cyclopropylthiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)ethan-1-amine: Shorter chain length, which can influence its chemical properties and reactivity.
Uniqueness
N-((2-Cyclopropylthiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine is unique due to the presence of both the cyclopropyl group and the butan-1-amine chain, which can confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C14H20N4S |
|---|---|
分子量 |
276.40 g/mol |
IUPAC名 |
N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)butan-1-amine |
InChI |
InChI=1S/C14H20N4S/c1-2-3-13(11-6-16-17-7-11)15-8-12-9-19-14(18-12)10-4-5-10/h6-7,9-10,13,15H,2-5,8H2,1H3,(H,16,17) |
InChIキー |
GQGAVBFCMRZBEX-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=CNN=C1)NCC2=CSC(=N2)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


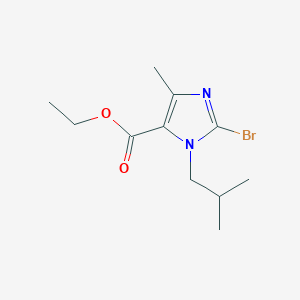
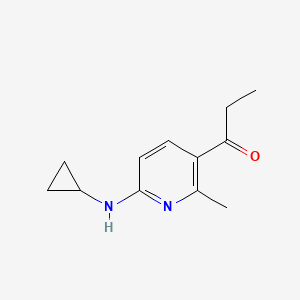
![6-(3-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11801960.png)
